methyl 4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoate
Description
Methyl 4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoate is a heterocyclic compound featuring a benzodiazole core with a sulfanylidene (S=) substituent at position 2 and a methyl butanoate side chain. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its crystallographic characterization likely employs SHELXL, a widely used refinement program for small-molecule structures .
Properties
IUPAC Name |
methyl 4-(2-sulfanylidene-3H-benzimidazol-1-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-16-11(15)7-4-8-14-10-6-3-2-5-9(10)13-12(14)17/h2-3,5-6H,4,7-8H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQUHOLTQQJIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1C2=CC=CC=C2NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar heterocyclic system, play a significant role in cell biology and are used for the treatment of various disorders in the human body.
Mode of Action
Based on its structural similarity to indole derivatives, it can be inferred that it may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to affect various biologically vital properties.
Biological Activity
Methyl 4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H14N2O2S
- Molecular Weight : 250.32 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on enzyme inhibition.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzodiazoles have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
2. Enzyme Inhibition
This compound has displayed inhibitory effects on enzymes such as tyrosinase. Tyrosinase is crucial in melanin synthesis and is a target for treatments related to hyperpigmentation disorders.
Case Studies
Several studies have highlighted the biological activity of related compounds:
The biological activity of this compound can be attributed to several mechanisms:
Antioxidant Activity
Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress—an important factor in cancer progression.
Modulation of Signaling Pathways
Inhibition of specific kinases involved in cell proliferation and survival pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares structural similarities with benzimidazole derivatives, such as 4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (compound 1, ). Key differences include:
- Substituent on the Heterocyclic Core: The target compound has a sulfanylidene group (S=) at position 2, while compound 1 features an amino group (-NH₂) at position 4.
- Side Chain: Both compounds have a butanoate ester, but compound 1 includes a methyl group on the benzimidazole nitrogen.
These differences influence reactivity and physicochemical properties. For example, the sulfanylidene group may enhance hydrogen-bonding capacity compared to the amino group, affecting solubility and crystal packing .
Crystallographic Characterization
Both compounds may utilize SHELX software (e.g., SHELXL for refinement) for structural determination. SHELXL’s robustness in handling high-resolution data and twinned crystals makes it suitable for resolving complex substituent effects in analogs .
Hypothesized Property Differences
Research Findings and Implications
- Crystallography : The use of SHELXL ensures precise refinement of the sulfanylidene group’s geometry, critical for understanding intermolecular interactions .
- Reactivity: The sulfur moiety in the target compound may confer redox activity, unlike amino-substituted analogs, expanding its utility in catalysis or drug design.
- Stability : Sulfur-containing heterocycles can exhibit greater thermal stability, as seen in related benzothiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
